![molecular formula C8H9NO2S B13254962 4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13254962.png)
4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds known as thienopyridines. These compounds are characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of both sulfur and nitrogen atoms in the ring structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thiophene derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thienopyridine derivatives depending on the reagents used.
Scientific Research Applications
4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the thienopyridine ring.
Comparison with Similar Compounds
Similar Compounds
4H,5H,6H,7H-Thieno[3,2-c]pyridine: Another thienopyridine compound with a different ring fusion pattern.
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one: A related compound with a ketone functional group.
Uniqueness
4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid is unique due to its specific ring fusion pattern and the presence of a carboxylic acid functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h3,9H,1-2,4H2,(H,10,11) |
InChI Key |
ZDKHUQDELHMHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


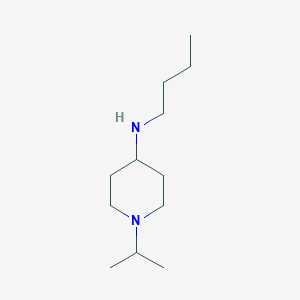
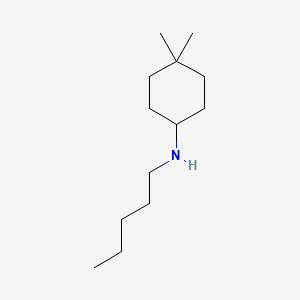
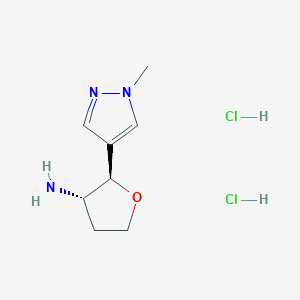

![2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13254910.png)
![3-[(Hex-5-en-2-yl)amino]benzonitrile](/img/structure/B13254919.png)
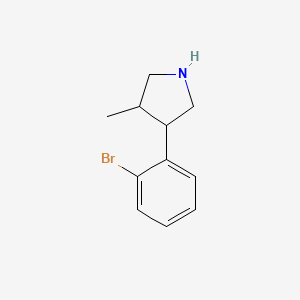
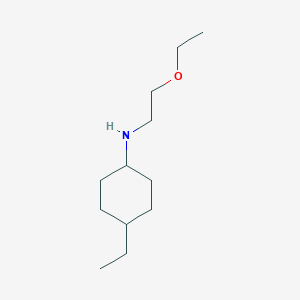
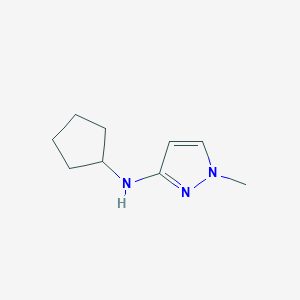

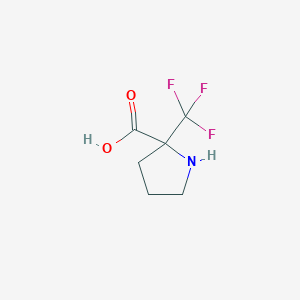
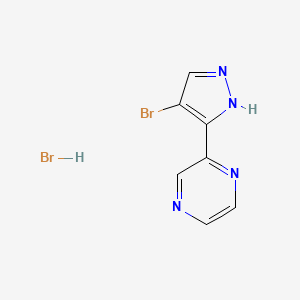
![Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B13254954.png)

